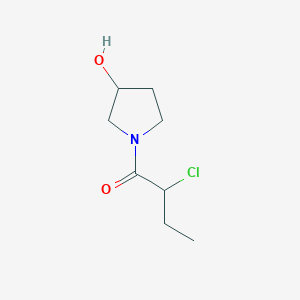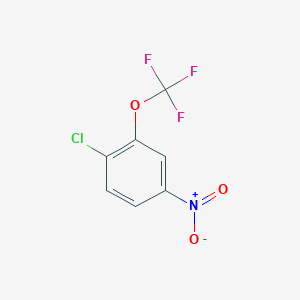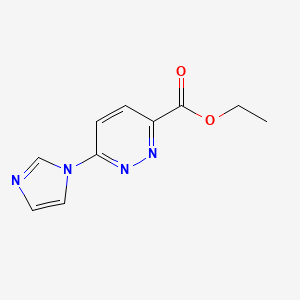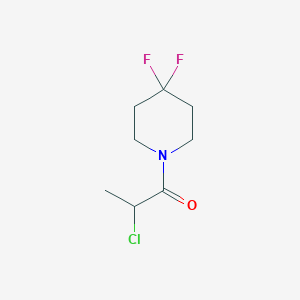
2-氯-1-(3-羟基吡咯烷-1-基)丁-1-酮
描述
The compound “2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The presence of the pyrrolidine ring suggests that this compound might have biological activity, as pyrrolidine is a common motif in many biologically active molecules .
科学研究应用
水生环境中的存在、归宿和行为
对羟基苯甲酸酯(结构上不同,但在各种产品中作为防腐剂的用途相似)的环境影响进行了研究。尽管有高效的废水处理工艺,但它们仍以低浓度存在于废水中和地表水中。羟基苯甲酸酯的可生物降解性和它们在水生环境中的存在表明需要进一步研究类似化合物的环境行为和影响 (Haman 等,2015)。
生物生产的化学品的下游加工
从发酵液中分离二醇(如 1,3-丙二醇和 2,3-丁二醇)突出了纯化生物生产的化学品所面临的挑战。对高效、经济的分离方法的研究可能与类似化合物相关,这表明了对像 2-氯-1-(3-羟基吡咯烷-1-基)丁-1-酮这样的化学品的分离技术的的研究途径 (Xiu & Zeng,2008)。
壳聚糖的抗菌潜力
壳聚糖是一种生物聚合物,具有抗菌活性,应用范围广泛。对其抗菌作用模式的研究可以为其他具有潜在抗菌特性的化合物(包括 2-氯-1-(3-羟基吡咯烷-1-基)丁-1-酮)的研究提供信息 (Raafat & Sahl,2009)。
风味化合物的产生和分解途径
食品中支链醛的产生和降解途径有据可查。了解这些途径可以为风味和香料工业中相关化合物的合成和应用提供见解 (Smit 等,2009)。
农药工业废水的处理
含有各种有毒污染物的农药生产高浓度废水的处理突出了制定有效废水处理策略的重要性。对复杂化学混合物处理方案的研究可能与含有 2-氯-1-(3-羟基吡咯烷-1-基)丁-1-酮的废物的环境管理相关 (Goodwin 等,2018)。
作用机制
属性
IUPAC Name |
2-chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-2-7(9)8(12)10-4-3-6(11)5-10/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLCXJCHQNXMFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide](/img/structure/B1490799.png)
![(1-(Benzo[D]thiazol-2-YL)cyclopropyl)methanamine](/img/structure/B1490800.png)
![1-(Pyrrolidine-1-carbonyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1490802.png)



![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1490810.png)





